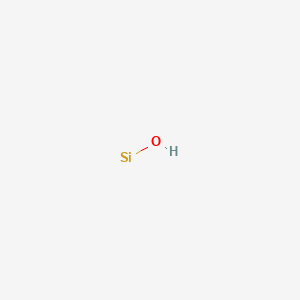
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester, also known as MEIAEE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester may reduce inflammation and pain.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One advantage of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to have a longer duration of action than some other anti-inflammatory drugs. However, one limitation of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for research on (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its efficacy in vivo and its potential as a cancer treatment. Another area of interest is its potential as a treatment for neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to reduce inflammation in the central nervous system, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, research is needed to optimize the synthesis of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester and to develop more effective methods of administering it.
Synthesis Methods
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester can be synthesized through a multistep process involving the condensation of 2,3-dioxoindoline with ethyl 2-bromoacetate, followed by reduction and esterification. The resulting compound is a white crystalline solid with a melting point of 146-148°C.
Scientific Research Applications
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-10(15)7-14-11-8(2)5-4-6-9(11)12(16)13(14)17/h4-6H,3,7H2,1-2H3 |
InChI Key |
LWUXEIAMFDJIGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C)C(=O)C1=O |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)


acetate](/img/structure/B228245.png)
![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)

![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)